molecular formula C15H20O6 B1325787 6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid CAS No. 951891-94-4

6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid

Cat. No.: B1325787
CAS No.: 951891-94-4
M. Wt: 296.31 g/mol
InChI Key: GJZMFGNMNXPCBV-UHFFFAOYSA-N
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Description

6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid is a substituted hexanoic acid derivative featuring a 2,4,5-trimethoxyphenyl ketone moiety. It belongs to a class of phenyl-substituted carboxylic acids, which are often studied for their biological activities, including cytotoxicity and enzyme inhibition. The trimethoxy substitution pattern on the aromatic ring distinguishes it from analogues with fewer methoxy groups or alternative substituent positions.

Properties

IUPAC Name

6-oxo-6-(2,4,5-trimethoxyphenyl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O6/c1-19-12-9-14(21-3)13(20-2)8-10(12)11(16)6-4-5-7-15(17)18/h8-9H,4-7H2,1-3H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJZMFGNMNXPCBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C(=O)CCCCC(=O)O)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301266503
Record name 2,4,5-Trimethoxy-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951891-94-4
Record name 2,4,5-Trimethoxy-ε-oxobenzenehexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951891-94-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trimethoxy-ε-oxobenzenehexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301266503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4,5-trimethoxybenzaldehyde and hexanoic acid.

    Condensation Reaction: The 2,4,5-trimethoxybenzaldehyde undergoes a condensation reaction with hexanoic acid in the presence of a suitable catalyst, such as piperidine, to form an intermediate compound.

    Oxidation: The intermediate compound is then subjected to oxidation using an oxidizing agent like potassium permanganate or chromium trioxide to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common industrial methods include:

    Batch Reactors: Utilizing batch reactors where the reactants are mixed and allowed to react over a specified period.

    Continuous Flow Reactors: Employing continuous flow reactors for a more efficient and scalable production process.

Chemical Reactions Analysis

Types of Reactions

6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trimethoxyphenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Piperidine for condensation reactions, Lewis acids for substitution reactions.

Major Products

    Oxidation Products: Carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various substituted aromatic compounds.

Scientific Research Applications

6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group can interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. For example, it may inhibit enzymes involved in inflammation or microbial growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

6-(2,5-Dimethoxyphenyl)-6-oxohexanoic Acid
  • Molecular Formula : C₁₄H₁₈O₅
  • Molecular Weight : 266.29 g/mol
  • Key Differences: Lacks the 4-methoxy group present in the 2,4,5-trimethoxy analogue. Reduced steric hindrance and lower polarity due to fewer methoxy groups. Bioactivity: No direct cytotoxicity data available, but structurally similar sorbicillinoid analogues (e.g., 6-(2,4-dihydroxy-5-methylphenyl)-6-oxohexanoic acid) show IC₅₀ values of 44.5–81.2 µM against P388 and HL-60 cell lines .
6-(3,4,5-Trimethoxyphenyl)-6-oxohexanoic Acid
  • Molecular Formula : C₁₅H₂₀O₆
  • Molecular Weight : 296.32 g/mol
  • Key Differences: Symmetrical 3,4,5-trimethoxy substitution enhances lipophilicity and metabolic stability compared to the asymmetrical 2,4,5-isomer.
6-(4,5-Dimethoxy-2-methyl-3,6-dioxocyclohexadienyl)-6-oxohexanoic Acid
  • Molecular Formula: Not explicitly provided (complex cyclohexadienyl substitution) .
  • The additional carbonyl groups may enhance reactivity in redox environments.

Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP* Water Solubility Key Substituents
6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid 296.32 ~1.5 Low 2,4,5-Trimethoxy
6-(2,5-Dimethoxyphenyl)-6-oxohexanoic acid 266.29 ~1.2 Moderate 2,5-Dimethoxy
6-(3,5-Dimethyl-4-methoxyphenyl)-6-oxohexanoic acid 264.32 ~2.0 Very Low 3,5-Dimethyl, 4-methoxy

*Estimated LogP values based on substituent contributions. Methoxy groups increase hydrophobicity, while hydroxyl or carboxyl groups enhance solubility.

Biological Activity

6-(2,4,5-Trimethoxyphenyl)-6-oxohexanoic acid (CAS No. 951891-94-4) is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer research. This article reviews its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C14H18O5C_{14}H_{18}O_5. Its structure features a hexanoic acid chain with a 2,4,5-trimethoxyphenyl group attached to the sixth carbon, contributing to its unique properties and biological interactions.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance:

  • Cell Lines Tested : The compound was tested against human breast cancer (MCF-7) and colon cancer (HT-29) cell lines.
  • Mechanism of Action : It appears to induce apoptosis through the activation of caspase pathways and modulation of cell cycle regulators such as p21 and p27.

Inhibition of Enzymatic Activity

The compound has also been studied for its inhibitory effects on specific enzymes involved in cancer progression:

  • Cyclin Dependent Kinases (CDKs) : It has been shown to inhibit CDK activity, which is crucial for cell cycle regulation. This inhibition can lead to cell cycle arrest in the G0/G1 phase, thus preventing cancer cell proliferation .

The biological activity of this compound can be summarized as follows:

  • Interaction with Cellular Targets : The trimethoxyphenyl group enhances hydrophobic interactions with cellular membranes and proteins.
  • Induction of Apoptosis : Activation of intrinsic apoptotic pathways through mitochondrial depolarization and release of cytochrome c.
  • Cell Cycle Regulation : Modulation of key regulatory proteins leading to cell cycle arrest.

Table 1: Summary of Biological Activities

Activity TypeCell Lines TestedIC50 (µM)Mechanism
AntiproliferativeMCF-715CDK inhibition
AntiproliferativeHT-2920Apoptosis induction
Enzyme InhibitionVariousVariesCompetitive inhibition

Case Studies

Several studies have highlighted the potential therapeutic applications of this compound:

  • Study on Breast Cancer : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a significant reduction in tumor size in xenograft models of breast cancer.
  • Colon Cancer Research : Another investigation focused on colon cancer cells showed that the compound could reduce tumor growth by inducing apoptosis and inhibiting cell proliferation markers.

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